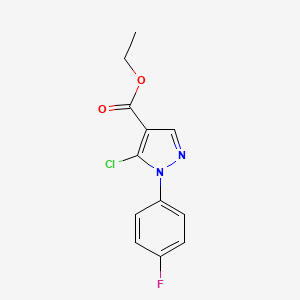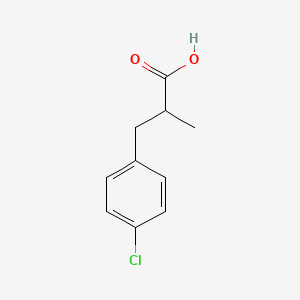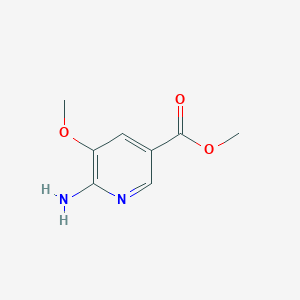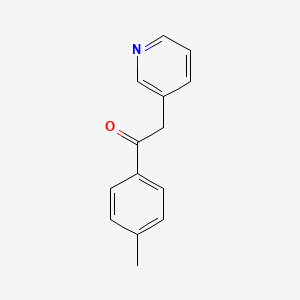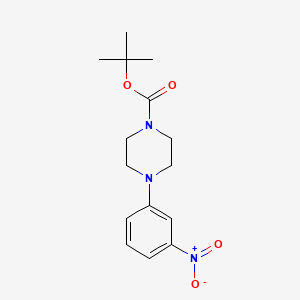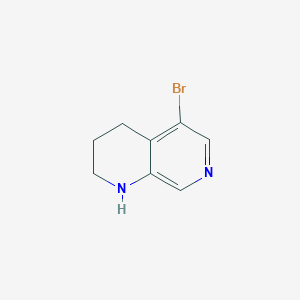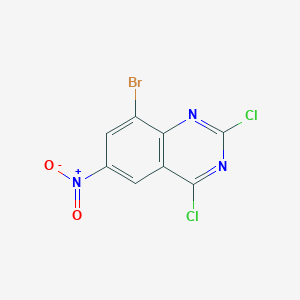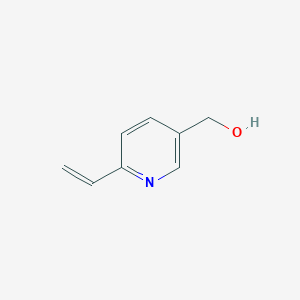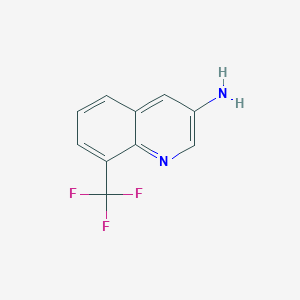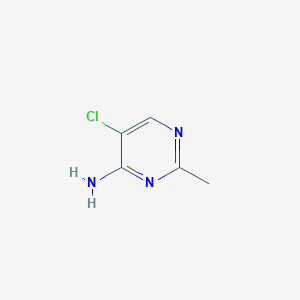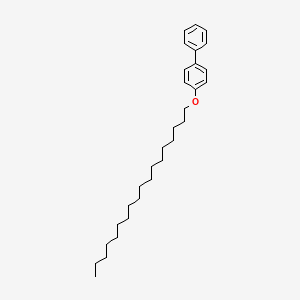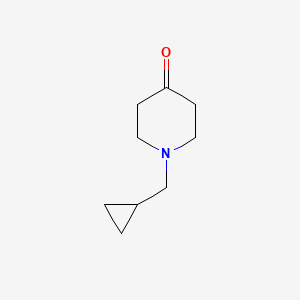
1-(Cyclopropylmethyl)piperidin-4-on
Übersicht
Beschreibung
“1-(Cyclopropylmethyl)piperidin-4-one” is a chemical compound with the molecular formula C9H15NO . It is used in the production of various pharmaceuticals .
Synthesis Analysis
A series of 2,6-diaryl-3-methyl-4-piperidones, which could be related to the compound , were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis
The molecular weight of “1-(Cyclopropylmethyl)piperidin-4-one” is 153.22 g/mol . The InChI code for the compound is 1S/C9H15NO .Chemical Reactions Analysis
Piperidine derivatives, including “1-(Cyclopropylmethyl)piperidin-4-one”, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)piperidin-4-on: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Arzneimittelentwicklung und pharmazeutische Anwendungen: Piperidin-4-on-Derivate sind in der Arzneimittelentwicklung von Bedeutung, da sie in verschiedenen pharmazeutischen Klassen und Alkaloide vorkommen. Sie werden bei der Entwicklung von Medikamenten mit unterschiedlichen therapeutischen Wirkungen eingesetzt, darunter Antikrebs-, Antiviral-, Antimalaria-, antimikrobielle, Antimykotika-, Antihypertensiva-, Analgetika- und entzündungshemmende Eigenschaften .
Molekular-Docking-Studien: Diese Verbindungen werden in Molekular-Docking-Studien verwendet, um die Wechselwirkung zwischen Medikamenten und ihren Zielmolekülen vorherzusagen. So wurden beispielsweise Piperidin-4-on-Derivate als Wirkstoffe gegen Helicobacter pylori-Infektionen untersucht .
Synthese komplexer Moleküle: Piperidinstrukturen dienen als Bausteine für die Synthese komplexer organischer Moleküle. Sie sind an intra- und intermolekularen Reaktionen beteiligt, die zu verschiedenen Piperidin-Derivaten führen, die potenzielle Anwendungen in der medizinischen Chemie haben .
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives, including “1-(Cyclopropylmethyl)piperidin-4-one”, are pivotal cornerstones in the production of drugs . They show several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, they could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-3-5-10(6-4-9)7-8-1-2-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGGUCATBXAQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592404 | |
| Record name | 1-(Cyclopropylmethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49682-96-4 | |
| Record name | 1-(Cyclopropylmethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




